molecular formula C23H16F3N3O6 B607566 Fulacimstat CAS No. 1488354-15-9

Fulacimstat

Cat. No. B607566
M. Wt: 487.39
InChI Key: JDARDSVOVYVQST-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate . It is under investigation in clinical trial NCT02452515, a single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY1142524 in clinically stable patients with left-ventricular dysfunction .


Molecular Structure Analysis

Fulacimstat has a molecular formula of C23H16F3N3O6 . Its exact mass is 487.10 and its molecular weight is 487.390 . The IUPAC name is 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid .


Physical And Chemical Properties Analysis

Fulacimstat has a molecular formula of C23H16F3N3O6 and a molecular weight of 487.390 . The elemental analysis shows that it contains Carbon (56.68%), Hydrogen (3.31%), Fluorine (11.69%), Nitrogen (8.62%), and Oxygen (19.70%) .

Scientific Research Applications

Diabetic Kidney Disease (DKD)

  • Scientific Field: Nephrology
  • Application Summary: Fulacimstat, a chymase inhibitor, was investigated for its effects on albuminuria in patients with Type II diabetes mellitus and a clinical diagnosis of DKD .
  • Methods of Application: In a double-blind, randomized, placebo-controlled trial, patients were on the maximum tolerated dose of either an Ang II receptor blocker or an Ang-converting enzyme inhibitor since at least 3 months before the screening visit. Eligible patients were randomized in a 2:1 ratio to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .

Adverse Cardiac Remodelling After Acute Myocardial Infarction

  • Scientific Field: Cardiology
  • Application Summary: Fulacimstat was examined for its effects on functional parameters of adverse cardiac remodelling after acute myocardial infarction .
  • Methods of Application: A double-blind, multinational, randomized, placebo-controlled study was performed in patients after first STEMI who were treated with primary percutaneous coronary intervention within 24h of symptom onset. On day 6 to 12 post MI, patients were randomized to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
  • Results: Fulacimstat was safe and well tolerated, but had no effect on adverse cardiac remodelling in the experimental setting of this study .

Diabetic Kidney Disease (DKD)

  • Scientific Field: Nephrology
  • Application Summary: Fulacimstat, a chymase inhibitor, was investigated for its effects on albuminuria in patients with Type II diabetes mellitus and a clinical diagnosis of DKD .
  • Methods of Application: In a double-blind, randomized, placebo-controlled trial, patients were on the maximum tolerated dose of either an Ang II receptor blocker or an Ang-converting enzyme inhibitor since at least 3 months before the screening visit. Eligible patients were randomized in a 2:1 ratio to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .

Adverse Cardiac Remodelling After Acute Myocardial Infarction

  • Scientific Field: Cardiology
  • Application Summary: Fulacimstat was examined for its effects on functional parameters of adverse cardiac remodelling after acute myocardial infarction .
  • Methods of Application: A double-blind, multinational, randomized, placebo-controlled study was performed in patients after first STEMI who were treated with primary percutaneous coronary intervention within 24h of symptom onset. On day 6 to 12 post MI, patients were randomized to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
  • Results: Fulacimstat was safe and well tolerated, but had no effect on adverse cardiac remodelling in the experimental setting of this study .

Diabetic Kidney Disease (DKD)

  • Scientific Field: Nephrology
  • Application Summary: Fulacimstat, a chymase inhibitor, was investigated for its effects on albuminuria in patients with Type II diabetes mellitus and a clinical diagnosis of DKD .
  • Methods of Application: In a double-blind, randomized, placebo-controlled trial, patients were on the maximum tolerated dose of either an Ang II receptor blocker or an Ang-converting enzyme inhibitor since at least 3 months before the screening visit. Eligible patients were randomized in a 2:1 ratio to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .

Adverse Cardiac Remodelling After Acute Myocardial Infarction

  • Scientific Field: Cardiology
  • Application Summary: Fulacimstat was examined for its effects on functional parameters of adverse cardiac remodelling after acute myocardial infarction .
  • Methods of Application: A double-blind, multinational, randomized, placebo-controlled study was performed in patients after first STEMI who were treated with primary percutaneous coronary intervention within 24h of symptom onset. On day 6 to 12 post MI, patients were randomized to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
  • Results: Fulacimstat was safe and well tolerated, but had no effect on adverse cardiac remodelling in the experimental setting of this study .

Safety And Hazards

Fulacimstat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is advised to flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water and call a physician .

Future Directions

Fulacimstat is being developed as a potential new target for post-myocardial infarction therapy . It has a multi-functional anti-remodeling effect that reduces left ventricular dysfunction after myocardial infarction . The safety profile and the absence of effects on blood pressure or heart rate in a chronic patient population having similar comorbidities and receiving similar comedication as patients after acute MI support future clinical trials with Fulacimstat in patients after acute MI .

properties

IUPAC Name

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDARDSVOVYVQST-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulacimstat

CAS RN

1488354-15-9
Record name Fulacimstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulacimstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FULACIMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
64
Citations
HD Duengen, RJ Kim, D Zahger, K Orvin… - American Heart …, 2020 - Elsevier
… , fulacimstat prevented worsening of heart function in acute and chronic post MI settings by reducing adverse cardiac remodeling.11., 12. Fulacimstat … the effects of fulacimstat on cardiac …
Number of citations: 12 www.sciencedirect.com
P Rossing, J Strand, A Avogaro, M Becka… - Nephrology Dialysis …, 2021 - academic.oup.com
… This study investigated the effects of the chymase inhibitor fulacimstat on … or fulacimstat, respectively. Analysis of covariance revealed a least square mean UACR ratio (fulacimstat/…
Number of citations: 11 academic.oup.com
HD Düngen, L Kober, S Nodari… - Clinical …, 2019 - Wiley Online Library
… The chymase inhibitor fulacimstat is developed as a first‐in‐class treatment option for the … The aim of the study was to examine the safety and tolerability of fulacimstat in patients with …
Number of citations: 17 accp1.onlinelibrary.wiley.com
HD Duengen, RJ Kim, D Zahger, K Orvin… - European Heart …, 2019 - academic.oup.com
87Effects of the chymase inhibitor fulacimstat on adverse cardiac remodelling after acute myocardial infarction - Results of the CHIARA MIA 2 trial | European Heart Journal | Oxford …
Number of citations: 1 academic.oup.com
SSP Nemani, L Lunding, M Wegmann… - A32. UPDATES IN …, 2022 - atsjournals.org
… +Poly I:C) after Fulacimstat treatment compared to controls (p<… , p<0.05), whilst with Fulacimstat treatment, there was no … during exacerbation after Fulacimstat treatment. MMP9 along …
Number of citations: 0 www.atsjournals.org
M Weckmann, T Bahmer, JM Sand… - European respiratory …, 2021 - Eur Respiratory Soc
… In our model, fulacimstat treatment increased levels of IL-33 in OVA and exacerbating … In line with this, fulacimstat treatment in our model led to significantly elevated eotaxin levels in …
Number of citations: 16 erj.ersjournals.com
PI Georgianos, R Agarwal - Nephrology Dialysis Transplantation, 2022 - academic.oup.com
… a 2:1 ratio to receive fulacimstat (25 mg/day) or a placebo for 24 weeks. Fulacimstat was well … Despite the fact that fulacimstat achieved mean total trough concentrations that were 9-fold …
Number of citations: 4 academic.oup.com
A Morales-Maldonado, M Humphry, N Figg… - Atherosclerosis, 2023 - Elsevier
… To stop the reactions, additional fulacimstat (40 μM) was added to all samples and placed on … 6E), which was fulacimstat inhibitable. This shows that chymase is capable of cleaving and …
Number of citations: 5 www.sciencedirect.com
M Weckmann, T Bahmer, JMB Sand, SR Rønnow… - 2021 - Eur Respiratory Soc
Introduction: COL4A3 degradation is significantly increased in severe, exacerbating type 2 asthmatics and correlates with increased chymase positive mast cells (mouse model of …
Number of citations: 2 openres.ersjournals.com
CM Ferrario, S Ahmad, R Speth… - Expert Opinion on …, 2023 - Taylor & Francis
… In a phase II trial (NCT03412006), Fulacimstat was administered for six months to type II … In addition, the trial assessed the safety and tolerability of Fulacimstat. While Fulacimstat was …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.